2-Acetamido-6-(methylthio)hexanoic acid
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Overview
Description
2-Acetamido-6-(methylthio)hexanoic acid is an organic compound with the molecular formula C9H17NO3S It is a derivative of amino acids and contains both an acetamido group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-6-(methylthio)hexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate amino acid precursor.
Acetylation: The amino group of the precursor is acetylated using acetic anhydride or acetyl chloride under basic conditions.
Thiomethylation: The thiomethyl group is introduced via a nucleophilic substitution reaction using methylthiol or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-6-(methylthio)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Derivatives with different functional groups replacing the acetamido group.
Scientific Research Applications
2-Acetamido-6-(methylthio)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Acetamido-6-(methylthio)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(methylthio)hexanoic acid: Lacks the acetamido group but has similar structural features.
2-Acetamido-6-(ethylthio)hexanoic acid: Contains an ethylthio group instead of a methylthio group.
Uniqueness
2-Acetamido-6-(methylthio)hexanoic acid is unique due to the presence of both the acetamido and methylthio groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-acetamido-6-methylsulfanylhexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c1-7(11)10-8(9(12)13)5-3-4-6-14-2/h8H,3-6H2,1-2H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQFCNXDJMNKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCSC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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